molecular formula C12H13NO B2687192 4-Methyl-3-oxo-2-phenylpentanenitrile CAS No. 32039-89-7

4-Methyl-3-oxo-2-phenylpentanenitrile

Cat. No. B2687192
CAS RN: 32039-89-7
M. Wt: 187.242
InChI Key: NISSRHCRSOSRCJ-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-2-phenylpentanenitrile is a chemical compound with the CAS Number: 32039-89-7 . It has a molecular weight of 187.24 and its molecular formula is C12H13NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-oxo-2-phenylpentanenitrile consists of a phenyl group attached to a pentanenitrile chain with a methyl and a ketone functional group . The exact structure can be represented by the SMILES notation: CC©C(=O)C(C#N)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

4-Methyl-3-oxo-2-phenylpentanenitrile is a liquid at room temperature . It has a molecular weight of 187.24 g/mol .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of a series of derivatives that were evaluated for their antimicrobial and anticancer potential .
    • Methods of Application : The compound was used to synthesize a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
    • Results : One of the synthesized compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine, showed significant antimicrobial activity (pMIC (ec) = 2.50 μM/mL) against Escherichia coli, comparable to the standard drug, norfloxacin (pMIC (ec) = 2.61 μM/mL) . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, showed potent anticancer activity (IC (50) = 5 μg/mL) against HCT-116, a colon cancer cell line, more potent than the standard drug 5-fluorouracil (IC (50) = 6 μg/mL) .
  • Scientific Field: Organic Chemistry

    • Application : This compound is involved in condensation reactions .
    • Methods of Application : 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .
    • Results : The results of the reaction depend on the specific conditions, yielding different products .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

4-methyl-3-oxo-2-phenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISSRHCRSOSRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxo-2-phenylpentanenitrile

Synthesis routes and methods

Procedure details

Benzylcyanide (1500 mg, 12.8 mmol) was dissolved in 150 ml dry THF and cooled down to 0° C. The solution was stirred at that temperature while NaH (60% in mineral oil, 663 mg) was added slowly. After the addition was completed, the mixture was stirred at 0° C. for 30 min and then the ice bath was removed and stirring continued at RT for 120 min. Ethyl isobutyrate (1785 mg, 15.4 mmol) was added at once and the reaction mixture heated at 60° C. for 2 h. The THF was removed in vacuo and the residue was then poured into ice-water. HCl 6M was added with stirring until neutral pH was reached. The mixture was extracted with EtOAc, dried over MgSO4 and concentrated in vacuo. The compound was purified by flash chromatography [silica; n-heptane-EtOAc (9:1)] to afford 4-methyl-3-oxo-2-phenyl-pentanenitrile (460 mg, 19%).
Quantity
1500 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
663 mg
Type
reactant
Reaction Step Two
Quantity
1785 mg
Type
reactant
Reaction Step Three

Citations

For This Compound
2
Citations
C Xu, J Xu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… Linear 3-oxo-2-phenylpentanenitrile (1c), branched 4-methyl-3-oxo-2-phenylpentanenitrile (1d), and 3-oxo-2,4-diphenylbutanenitrile (1e) were converted into the corresponding …
Number of citations: 9 pubs.rsc.org
BR Kim, HG Lee, SB Kang, KJ Jung, GH Sung, JJ Kim… - Tetrahedron, 2013 - Elsevier
We demonstrated the synthesis of β-ketonitriles, α,β-alkynones, and biscarbinols using tert-butoxide-assisted C(Cdouble bondO)–C (ie, acyl–C) coupling of esters under ambient …
Number of citations: 19 www.sciencedirect.com

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